molecular formula C19H15ClN2O2S B11071369 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11071369
M. Wt: 370.9 g/mol
InChI Key: YFDRECAKNILBGU-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is an organic compound with a complex structure that includes a benzothiophene core, a pyrrolidinone ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidinone Ring: This step involves the reaction of the benzothiophene derivative with a pyrrolidinone precursor under suitable conditions.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O2S/c20-17-14-4-1-2-5-15(14)25-18(17)19(24)21-12-7-9-13(10-8-12)22-11-3-6-16(22)23/h1-2,4-5,7-10H,3,6,11H2,(H,21,24)

InChI Key

YFDRECAKNILBGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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